molecular formula C13H18N4O5S B2975787 Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 672896-68-3

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No. B2975787
CAS RN: 672896-68-3
M. Wt: 342.37
InChI Key: TXNLQGNFCJJIKF-UHFFFAOYSA-N
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Description

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a purine derivative that has been synthesized using multiple methods. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate.

Scientific Research Applications

Chemical Synthesis and Reactivity

Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is involved in various synthetic routes and transformations, reflecting its chemical reactivity and application potential in medicinal chemistry. For instance, derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were obtained through reactions involving similar compounds, showcasing the utility of these chemical structures in generating novel pharmacologically relevant molecules (Nedolya et al., 2018). This reactivity opens pathways to designing and synthesizing novel compounds with potential therapeutic applications.

Biological Activity and Pharmacological Potential

The research surrounding compounds structurally related to Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate often explores their biological and pharmacological activities. For example, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been studied for their anti-Helicobacter pylori activities, part of a broader investigation into therapeutic agents against various microbial pathogens (Carcanague et al., 2002). This highlights the potential of these chemical frameworks in contributing to the development of new antimicrobial drugs.

Enantioselective Synthesis

The chemical scaffolds similar to Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate are also valuable in enantioselective synthesis, a critical aspect of medicinal chemistry aiming to produce chiral molecules with specific biological activities. For instance, the enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates demonstrates the applicability of these compounds in obtaining enantiomerically pure substances, which are essential for the development of drugs with targeted effects and reduced side effects (Andzans et al., 2013).

Mode of Action and Insecticidal Activity

Interestingly, compounds structurally related or functionally similar to Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate have been investigated for their mode of action and potential insecticidal activity. Sulfoxaflor, for example, represents a novel class of insecticides with efficacy against sap-feeding pests, highlighting the diverse applications of these chemical entities beyond their immediate pharmaceutical implications (Zhu et al., 2011).

properties

IUPAC Name

methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O5S/c1-4-22-6-5-17-9-10(16(2)12(20)15-11(9)19)14-13(17)23-7-8(18)21-3/h4-7H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNLQGNFCJJIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {[7-(2-ethoxyethyl)-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetate

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